

T025 Kinase Selectivity: A Technical Overview

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Compound of Interest

Compound Name: T025

Cat. No.: B2925002

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This technical guide provides an in-depth analysis of the kinase selectivity profile of **T025**, a potent and orally active inhibitor of Cdc2-like kinases (CLKs). The data herein is compiled to support further research and development of **T025** and related compounds.

Executive Summary

T025 is a highly selective kinase inhibitor targeting the CLK and DYRK families of kinases. It demonstrates significant anti-proliferative effects in various cancer cell lines, particularly those with MYC amplification. This document summarizes the quantitative kinase selectivity data for **T025**, details the experimental methodologies used for its characterization, and provides visual representations of its targeted signaling pathway and experimental workflows.

Data Presentation

The primary kinase selectivity of **T025** has been quantitatively assessed, revealing high affinity for members of the Cdc2-like kinase (CLK) and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.

Table 1: T025 Kinase Selectivity Panel Data

Kinase Target	Kd (nM)
CLK1	4.8
CLK2	0.096
CLK3	6.5
CLK4	0.61
DYRK1A	0.074
DYRK1B	1.5
DYRK2	32

Data sourced from a comprehensive kinase selectivity screen. It is noteworthy that in a broad panel of 468 kinases, no other kinases outside of the DYRK1 family exhibited Kd values below 30 nM, underscoring the remarkable selectivity of **T025**.[\[1\]](#)

Table 2: T025 In Vitro Anti-proliferative Activity

Cell Line Context	IC50 Range (nM)
Hematological and Solid Cancer	30 - 300

The anti-proliferative activity of **T025** is particularly pronounced in cancer cells with high CLK2 expression or MYC amplification.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following sections detail the methodologies employed to generate the kinase selectivity and cellular activity data for **T025**.

Kinase Selectivity Profiling: KINOMEScan™ Assay

The kinase selectivity of **T025** was determined using the KINOMEScan™ kinase assay platform, which is a competition binding assay.

- Assay Principle: The assay measures the ability of a test compound (**T025**) to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of

kinase captured by the immobilized ligand is then quantified.

- Procedure:
 - A DNA-tagged kinase is incubated with the immobilized ligand and a range of concentrations of the test compound.
 - After an incubation period to allow for binding to reach equilibrium, unbound kinase is washed away.
 - The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.
 - The results are reported as K_d (dissociation constant), which is calculated from the dose-response curve of the compound's ability to displace the immobilized ligand.

Cellular Phosphorylation Assay: Immunoblotting

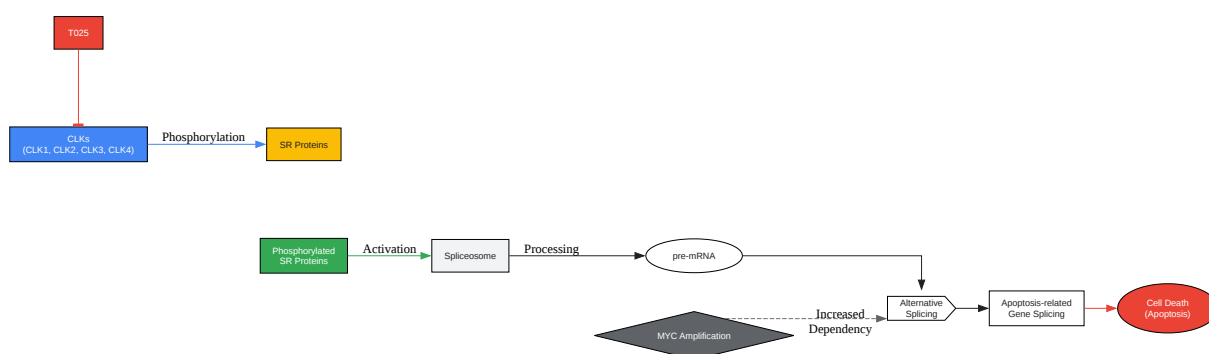
The effect of **T025** on the phosphorylation of its target kinases within a cellular context was assessed by immunoblotting.

- Cell Treatment: Cancer cell lines (e.g., MDA-MB-468) are treated with varying concentrations of **T025** for a specified duration (e.g., 6 hours).[2]
- Cell Lysis: Following treatment, cells are harvested and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-CLK2) and the total kinase. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the change in phosphorylation levels relative to the total protein.

Mandatory Visualizations

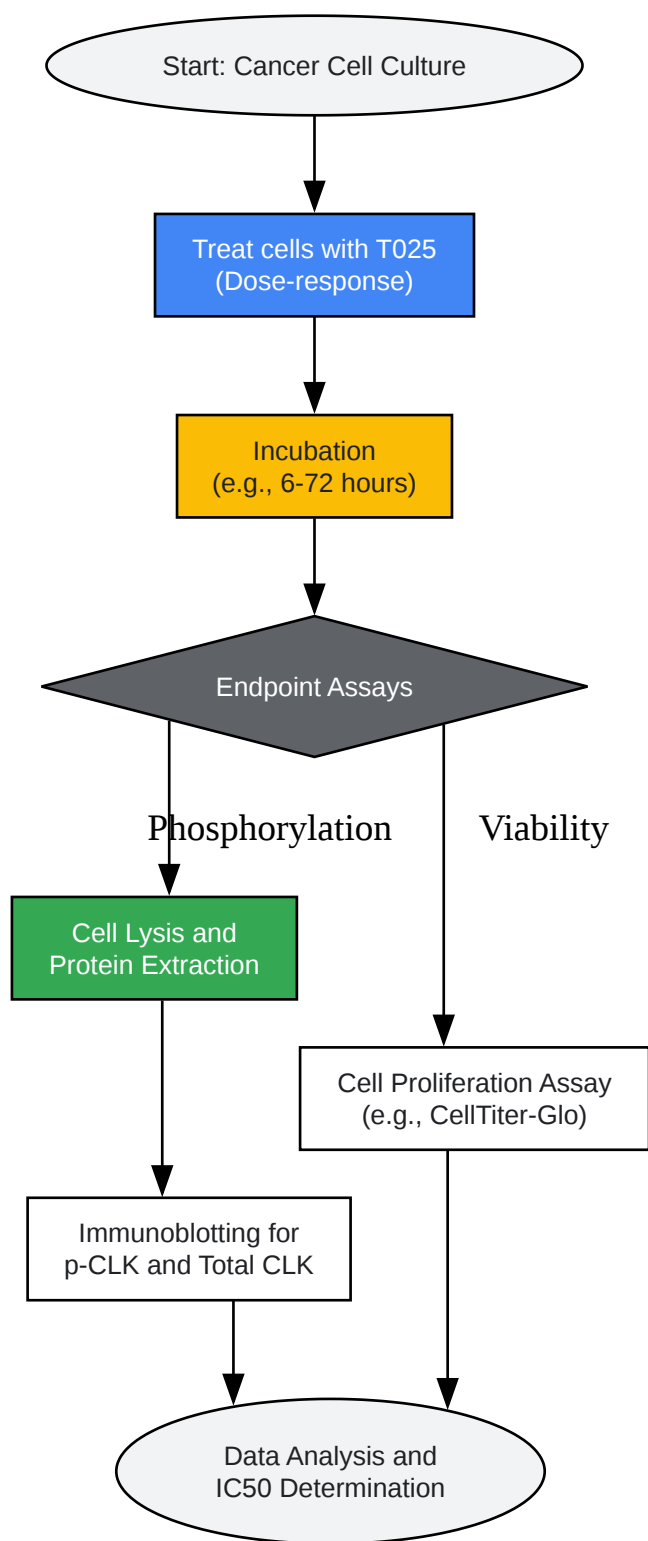
T025 Mechanism of Action and Downstream Effects



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Caption: **T025** inhibits CLK-mediated phosphorylation of SR proteins, altering pre-mRNA splicing and inducing apoptosis, particularly in MYC-driven cancers.

Experimental Workflow for T025 Cellular Activity Assessment



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Caption: Workflow for evaluating the in-cell efficacy of **T025**, from cell treatment to endpoint analysis of phosphorylation and proliferation.

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References

- 1. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
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